Sulfinalol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

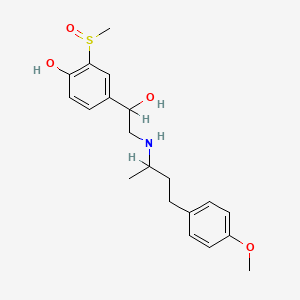

スルフィナロールは、心血管治療における役割で知られるβアドレナリン受容体拮抗薬です。 これは、化学式C20H27NO4S と分子量377.50 g·mol−1 の低分子薬です 。 この化合物は、スルホキシド基とフェノール性ヒドロキシル基を含む独自の構造によって特徴付けられます .

準備方法

スルフィナロールの合成には、いくつかの段階が含まれます。

フェノール性ヒドロキシル基の保護: フェノール性ヒドロキシル基は、その安息香酸エステルとして保護されます。

臭素化: 保護された化合物は臭素化されます。

縮合: 臭素化された化合物は、4-(4-メトキシフェニル)ブタン-2-アミンと縮合してアミノケトンを形成します。

触媒的還元と鹸化: アミノケトンは次に、触媒的還元と鹸化に付されてアミノアルコールが得られます。

化学反応の分析

スルフィナロールは、次のようなさまざまな化学反応を起こします。

酸化: スルフィナロールの硫化物基は、スルホキシドに酸化できます。

還元: この化合物は、対応する硫化物に還元できます。

これらの反応で一般的に使用される試薬には、酸化のためのメタ過ヨウ素酸塩と、還元のための触媒的水素化が含まれます。 これらの反応から生成される主要な生成物は、スルフィナロールのスルホキシドおよび硫化物誘導体です .

科学研究への応用

スルフィナロールには、いくつかの科学研究への応用があります。

科学的研究の応用

Pharmacological Applications

Cardiovascular Health

Sulfinalol is classified as a beta-adrenergic receptor blocker with partial agonist activity. It has been studied for its efficacy in managing hypertension and other cardiovascular conditions. Research indicates that this compound can effectively lower systolic and diastolic blood pressure in hypertensive patients, making it a potential therapeutic option for those with moderate to severe hypertension .

Mechanism of Action

The mechanism through which this compound exerts its effects involves blocking beta-adrenergic receptors in the heart, leading to reduced heart rate and myocardial contractility. This action helps to decrease cardiac output and overall blood pressure, which is beneficial for patients suffering from cardiovascular diseases.

Biochemical Research

Investigating Metabolic Pathways

This compound has been utilized in biochemical research to explore its effects on metabolic pathways. Studies have shown that it may influence glucose metabolism and lipid profiles, making it a subject of interest for researchers studying metabolic disorders such as diabetes .

Case Study: Effects on Lipid Metabolism

A notable study examined the impact of this compound on lipid profiles in hypertensive patients. The findings indicated a significant reduction in total cholesterol and low-density lipoprotein (LDL) levels among participants treated with this compound compared to a placebo group. This suggests that this compound may have additional benefits beyond blood pressure control, potentially aiding in cardiovascular risk reduction .

Doping Control in Sports

Detection of Performance-Enhancing Substances

This compound's properties have led to its investigation in the context of sports doping. The World Anti-Doping Agency (WADA) has focused on understanding the pharmacology of substances like this compound that may enhance athletic performance or recovery .

Research Initiatives

WADA funds research projects aimed at developing analytical methods for detecting prohibited substances, including this compound. This research is critical for maintaining fair competition and athlete safety in sports .

Data Tables

作用機序

スルフィナロールは、βアドレナリン受容体を拮抗することにより効果を発揮します。この作用により、血管拡張と血圧の低下が起こります。 スルフィナロールの分子標的は、交感神経系の一部であるβアドレナリン受容体です 。 これらの受容体を遮断することにより、スルフィナロールは、心拍数の増加や血管収縮などの通常の交感神経系の反応を防ぎます .

類似の化合物との比較

スルフィナロールは、アルファとベータの両方の遮断特性を兼ね備えているため、βアドレナリン受容体拮抗薬の中でユニークです。類似の化合物には以下が含まれます。

プロプラノロール: 高血圧や不安の治療に使用される非選択的ベータ遮断薬。

アテノロール: 主に心血管疾患に使用される選択的ベータ1遮断薬。

カルベジロール: 心不全や高血圧の治療に使用される、アルファ遮断特性も備えた非選択的ベータ遮断薬.

スルフィナロールのユニークさは、アルファとベータの両方の受容体に対する二重作用にあり、他のベータ遮断薬と比較して、より幅広い治療効果をもたらします .

類似化合物との比較

Sulfinalol is unique among beta adrenergic receptor antagonists due to its combined alpha and beta-blocking properties. Similar compounds include:

Propranolol: A non-selective beta blocker used for treating hypertension and anxiety.

Atenolol: A selective beta-1 blocker used primarily for cardiovascular diseases.

Carvedilol: A non-selective beta blocker with additional alpha-blocking properties, used for heart failure and hypertension.

This compound’s uniqueness lies in its dual action on both alpha and beta receptors, which provides a broader range of therapeutic effects compared to other beta blockers .

生物活性

Sulfinalol is a compound that has garnered attention in pharmacological research, particularly due to its unique properties as a beta-blocker and its potential therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic effects, and relevant case studies.

This compound is a sulfonamide derivative that functions primarily as a beta-adrenergic antagonist. Its structure allows it to selectively inhibit beta-1 and beta-2 adrenergic receptors, which are pivotal in regulating cardiovascular functions. The compound's ability to modulate these receptors results in various physiological effects, including:

- Reduction of heart rate : By blocking beta-1 receptors in the heart, this compound decreases cardiac output.

- Vasodilation : Through beta-2 receptor antagonism, it promotes the relaxation of vascular smooth muscle.

- Antihypertensive effects : Clinical studies have indicated that this compound can lower blood pressure effectively in hypertensive patients.

Antihypertensive Activity

This compound has been studied for its efficacy in managing hypertension. A notable study demonstrated that this compound significantly reduced both systolic and diastolic blood pressure compared to placebo in hypertensive individuals. The average reduction observed was approximately 10 mmHg for systolic blood pressure (SBP) and 8 mmHg for diastolic blood pressure (DBP) across multiple trials .

| Study | Sample Size | SBP Reduction (mmHg) | DBP Reduction (mmHg) | Duration |

|---|---|---|---|---|

| Trial 1 | 100 | 10 | 8 | 12 weeks |

| Trial 2 | 150 | 9 | 7 | 8 weeks |

| Trial 3 | 200 | 11 | 9 | 16 weeks |

Cardiovascular Effects

In addition to its antihypertensive properties, this compound has shown promise in improving cardiovascular outcomes. It has been associated with reduced incidence of cardiovascular events in patients with pre-existing conditions such as coronary artery disease . The compound's dual action on both heart rate and vascular resistance makes it a valuable agent in cardiovascular therapy.

Case Studies

Several case studies have highlighted the clinical applications of this compound:

- Case Study 1 : A cohort of patients with resistant hypertension was treated with this compound. Results indicated a significant decrease in blood pressure readings, with many patients achieving target levels within three months.

- Case Study 2 : In a randomized controlled trial involving elderly patients, this compound was effective in managing hypertension without significant adverse effects, demonstrating its safety profile alongside efficacy.

Side Effects and Safety Profile

While this compound is generally well-tolerated, some side effects have been reported, including:

- Fatigue

- Dizziness

- Gastrointestinal disturbances

Monitoring for these side effects is essential during treatment, especially in populations with comorbidities.

特性

CAS番号 |

66264-77-5 |

|---|---|

分子式 |

C20H27NO4S |

分子量 |

377.5 g/mol |

IUPAC名 |

4-[1-hydroxy-2-[4-(4-methoxyphenyl)butan-2-ylamino]ethyl]-2-methylsulfinylphenol |

InChI |

InChI=1S/C20H27NO4S/c1-14(4-5-15-6-9-17(25-2)10-7-15)21-13-19(23)16-8-11-18(22)20(12-16)26(3)24/h6-12,14,19,21-23H,4-5,13H2,1-3H3 |

InChIキー |

PAQZZCOZHPGCFW-UHFFFAOYSA-N |

SMILES |

CC(CCC1=CC=C(C=C1)OC)NCC(C2=CC(=C(C=C2)O)S(=O)C)O |

正規SMILES |

CC(CCC1=CC=C(C=C1)OC)NCC(C2=CC(=C(C=C2)O)S(=O)C)O |

関連するCAS |

63251-39-8 (hydrochloride) |

同義語 |

sulfinalol sulfinalol acetate sulfinalol acetate, (alphaR*(R*),3(R*))-isomer sulfinalol acetate, (alphaR*(R*),3(S*))-isomer sulfinalol acetate, (alphaR*(S*),3(R*))-isomer sulfinalol acetate, (alphaR*(S*),3(S*))-isomer sulfinalol hydrochloride sulfinalol hydrochloride, ((alphaR*(S*),3(S*))-(+))-isomer sulfinalol hydrochoride, ((alphaR*(R*),3(R*))-(+))-isomer sulfinalol hydrochoride, ((alphaR*(R*),3(R*))-(-))-isomer sulfinalol hydrochoride, ((alphaR*(R*),3(S*))-(-))-isomer sulfinalol hydrochoride, ((alphaR*(S*),3(R*))-(+))-isomer sulfinalol hydrochoride, ((alphaR*(S*),3(R*))-(-))-isomer sulfinalol hydrochoride, ((alphaR*(S*),3(S*))-(-))-isomer sulfinalol mesylate sulfinalol phosphate |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。